molecular formula C23H36O3 B14492406 2-Hexadecanoylbenzoic acid CAS No. 64692-94-0

2-Hexadecanoylbenzoic acid

Cat. No.: B14492406
CAS No.: 64692-94-0
M. Wt: 360.5 g/mol
InChI Key: RTKKUIZUOQAUAU-UHFFFAOYSA-N
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Description

2-Hexadecanoylbenzoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by a benzoic acid core with a hexadecanoyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexadecanoylbenzoic acid typically involves the acylation of benzoic acid with hexadecanoyl chloride. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) under anhydrous conditions to facilitate the Friedel-Crafts acylation reaction. The general reaction scheme is as follows:

C6H5COOH+C16H33COClAlCl3C6H4(COC16H33)COOH+HCl\text{C}_6\text{H}_5\text{COOH} + \text{C}_16\text{H}_33\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4(\text{COC}_16\text{H}_33)\text{COOH} + \text{HCl} C6​H5​COOH+C1​6H3​3COClAlCl3​​C6​H4​(COC1​6H3​3)COOH+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and isolation of the final product, such as recrystallization or distillation, to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Hexadecanoylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.

Major Products Formed

    Oxidation: Formation of hexadecanoylbenzoic acid derivatives with additional carboxyl or ketone groups.

    Reduction: Formation of hexadecanoylbenzyl alcohol.

    Substitution: Formation of halogenated or nitrated derivatives of this compound.

Scientific Research Applications

2-Hexadecanoylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Hexadecanoylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoic Acid: The parent compound with a simpler structure.

    Hexadecanoic Acid: A fatty acid with a similar aliphatic chain but without the aromatic ring.

    2-Hydroxybenzoic Acid:

Uniqueness

2-Hexadecanoylbenzoic acid is unique due to the presence of both a long aliphatic chain and an aromatic ring, which imparts distinct chemical and physical properties

Properties

CAS No.

64692-94-0

Molecular Formula

C23H36O3

Molecular Weight

360.5 g/mol

IUPAC Name

2-hexadecanoylbenzoic acid

InChI

InChI=1S/C23H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-22(24)20-17-15-16-18-21(20)23(25)26/h15-18H,2-14,19H2,1H3,(H,25,26)

InChI Key

RTKKUIZUOQAUAU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)C1=CC=CC=C1C(=O)O

Origin of Product

United States

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